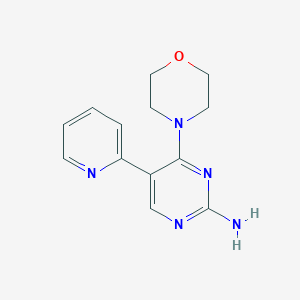

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine, also known as MP-5-PYR, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Derivatives for Biological Applications : 4-Morpholino derivatives have been synthesized for applications in inhibiting tumor necrosis factor alpha and nitric oxide, indicating their potential in biomedical research (Lei et al., 2017).

Utility in Kinase Inhibition : Morpholino-pyrimidines play a significant role in the inhibition of PI3K and PIKKs, key enzymes involved in cellular signaling, demonstrating their importance in drug discovery (Hobbs et al., 2019).

Development of Dyes for Synthetic-Polymer Fibers : 4-Morpholino derivatives are used in synthesizing dyes for synthetic-polymer fibers, showing their utility in material science (Peters & Bide, 1985).

Electrochemical Synthesis : Electrochemical methods have been developed for the synthesis of 4-morpholino derivatives, emphasizing a green chemistry approach (Nematollahi & Esmaili, 2010).

Applications in Biochemistry and Pharmacology

Potential in Cardiotonics : Some 4-morpholino pyridine derivatives exhibit positive inotropic properties, useful in developing cardiac stimulants (Hagen et al., 1992).

Use in PET Imaging for Parkinson's Disease : Derivatives of 4-morpholino-pyrimidinylamine have been synthesized for potential use in PET imaging, particularly in the context of Parkinson's disease (Wang et al., 2017).

Enzyme Inhibition Studies : Research includes the synthesis of dipyrimido thiazines from 4-morpholino pyrimidines, with the potential for enzyme inhibitory activities, indicating their relevance in biochemical research (Karimian et al., 2015).

Other Applications

Antibacterial and Analgesic Properties : Studies on 5-aryl-4-acyl derivatives of morpholinoalkyl-pyrimidines revealed weak antibacterial properties and potential analgesic effects (Gein et al., 2007).

Insecticidal Activity : Pyridine derivatives, including morpholino-pyrimidines, have been studied for their toxicity against certain insects, highlighting their potential use in agriculture (Bakhite et al., 2014).

properties

IUPAC Name |

4-morpholin-4-yl-5-pyridin-2-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c14-13-16-9-10(11-3-1-2-4-15-11)12(17-13)18-5-7-19-8-6-18/h1-4,9H,5-8H2,(H2,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYHFCLPMDJITM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2C3=CC=CC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(Morpholine-4-carbonyl)benzo[d]thiazol-2-yl)isoindoline-1,3-dione](/img/structure/B2404317.png)

![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone](/img/structure/B2404324.png)

![3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B2404326.png)

![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)

![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)

![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)